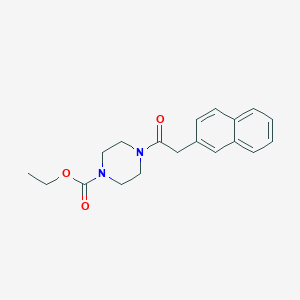![molecular formula C10H8F5NO3S3 B14897075 2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate typically involves a two-step process starting from 2-(mercapto)benzothiazoleThe reaction conditions often require the use of silver(I) triflate as a catalyst to stabilize the in situ-generated anion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophilic source of the difluoromethylthio group, participating in substitution reactions with activated aliphatic alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include silver(I) triflate, which is crucial for stabilizing the reactive intermediates. Other reagents may include various nucleophiles and electrophiles depending on the desired transformation .
Major Products
The major products formed from reactions involving this compound typically feature the incorporation of the difluoromethylthio group into the target molecule.
Scientific Research Applications
2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate involves the stabilization of reactive intermediates through the formation of a benzothiazolium core. This stabilization allows for efficient nucleophilic substitution reactions, where the difluoromethylthio group is transferred to the target molecule. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the nucleophile and the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbenzothiazolium iodide: This compound shares a similar benzothiazolium core but lacks the difluoromethylthio group, making it less versatile in certain chemical transformations.
Trifluoromethylthioindoles: These compounds feature the trifluoromethylthio group but are based on an indole core, offering different reactivity and applications.
Uniqueness
The uniqueness of 2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate lies in its ability to act as a nucleophilic source of the difluoromethylthio group, which is a valuable motif in medicinal chemistry.
Properties
Molecular Formula |
C10H8F5NO3S3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-3-methyl-1,3-benzothiazol-3-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C9H8F2NS2.CHF3O3S/c1-12-6-4-2-3-5-7(6)13-9(12)14-8(10)11;2-1(3,4)8(5,6)7/h2-5,8H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
MLXIOUDMTCTBFQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)SC(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)



![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)


![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
